6-Methyl-4-nitro-1H-benzimidazole
Description
Properties
CAS No. |
101420-64-8 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.163 |
IUPAC Name |
6-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
LZGGIVJGTACOLD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 |
Synonyms |
Benzimidazole,6-methyl-4-nitro-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Molecular Properties
The biological and physicochemical properties of benzimidazoles are highly sensitive to substituent positions. Below is a comparative table of key structural analogs:
Key Observations :
- Positional Isomerism : 6-Methyl-4-nitro-1H-benzimidazole and 1-Methyl-6-nitro-1H-benzimidazole share the same molecular formula but differ in substituent positions. The nitro group at position 4 (vs. 6) likely alters electronic conjugation and biological target interactions .
- Steric and Electronic Effects : The 4-nitro group in the target compound may exhibit different conjugation with the benzimidazole ring compared to 6-nitro derivatives, where nitro groups are rotated ~10° from the ring plane, reducing electronic delocalization .
Cytotoxicity and DNA Interaction
- 1-Methyl-6-nitro-1H-benzimidazole : Exhibits cytotoxicity via DNA-topoisomerase inhibition. The 6-nitro group’s hydrogen-bond-accepting capability enhances interaction with enzyme residues near DNA intercalation sites .
- 6-Methyl-4-nitro-1H-benzimidazole : The nitro group at position 4 may interact less effectively with topoisomerase due to steric hindrance or altered electronic distribution, though experimental validation is needed.
Antimicrobial Activity
Structural and Spectroscopic Comparisons
Infrared Spectroscopy
- Nitro Group Stretching : Nitro groups typically exhibit asymmetric (1500–1350 cm⁻¹) and symmetric (1350–1250 cm⁻¹) stretching vibrations. In 1-methyl-6-nitro derivatives, these peaks are shifted due to reduced conjugation with the ring .
- Methyl Group Signals : Methyl groups in position 6 (target compound) vs. position 1 (1-methyl-6-nitro analog) would show distinct $ ^1 \text{H NMR} $ shifts. For example, methyl protons in benzimidazolamines resonate at δ ~2.40 ppm .
Crystallographic Data
- Planarity and Conjugation : In 1-methyl-6-nitro-1H-benzimidazole, the benzimidazole ring is planar, but the nitro group is rotated by 10.4°, limiting conjugation. A nitro group at position 4 may adopt a different dihedral angle, altering crystal packing and solubility .
Q & A
Q. What are the common synthetic routes for 6-Methyl-4-nitro-1H-benzimidazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of 2-nitroaniline with formaldehyde and methyl iodide under basic conditions (e.g., NaOH or K₂CO₃ in DMSO) . Key parameters include:
- Temperature : Reactions often proceed at 80–100°C for 4–6 hours.
- Catalysts : Base selection (e.g., K₂CO₃ vs. NaOH) affects nitro-group stability and methylation efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Comparative studies show that optimizing stoichiometry (e.g., 1.2 eq methyl iodide) minimizes byproducts like N-methylated isomers .
Q. What spectroscopic and crystallographic methods are recommended for characterizing 6-Methyl-4-nitro-1H-benzimidazole and its derivatives?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., methyl at δ 2.5 ppm, nitro at δ 8.2 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 192 [M+H]⁺) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in nitro-group orientation and hydrogen bonding (e.g., C–H···O interactions) .
Q. How can computational chemistry tools predict the reactivity of 6-Methyl-4-nitro-1H-benzimidazole in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the C4 position as electrophilic due to nitro-group electron withdrawal. This predicts preferential substitution at C4 in reactions with amines or thiols .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory reports on the biological activity of 6-Methyl-4-nitro-1H-benzimidazole derivatives?
Contradictions in antimicrobial or antitumor activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to control inoculum size and solvent effects .
- Structural Confounders : Compare analogs (e.g., 6-methyl vs. 6-bromo derivatives) to isolate substituent effects.
- Time-Series Analysis : Use longitudinal studies (e.g., 3-month cytotoxicity assays) to distinguish short-term efficacy from resistance development .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 6-Methyl-4-nitro-1H-benzimidazole?
- Directing Groups : The nitro group directs electrophiles (e.g., bromine) to the C5 position , while methyl at C6 sterically hinders C7 substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at C5 by stabilizing transition states.
- Catalysis : Lewis acids (e.g., FeCl₃) improve yields in Friedel-Crafts alkylation by activating electrophiles .
Q. What protocols validate the stability of 6-Methyl-4-nitro-1H-benzimidazole under varying storage conditions for long-term studies?
- Accelerated Degradation Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for nitro-group reduction or methyl oxidation.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials reduce decomposition by 60% compared to clear glass .
- Cryopreservation : Lyophilized samples stored at −80°C show no degradation after 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
